Gamma-delta-Dioxovaleric acid, also known as 4-oxoglutarate semialdehyde or 4, 5-dioxopentanoate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. Gamma-delta-Dioxovaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). Gamma-delta-Dioxovaleric acid can be biosynthesized from valeric acid.
4,5-Dioxopentanoic acid
CAS No.: 5976-90-9
Cat. No.: VC1573455
Molecular Formula: C5H6O4
Molecular Weight: 130.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5976-90-9 |
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Molecular Formula | C5H6O4 |
Molecular Weight | 130.1 g/mol |
IUPAC Name | 4,5-dioxopentanoic acid |
Standard InChI | InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9) |
Standard InChI Key | YHUFRVYVNKGICT-UHFFFAOYSA-N |
SMILES | C(CC(=O)O)C(=O)C=O |
Canonical SMILES | C(CC(=O)O)C(=O)C=O |
Introduction
Chemical Structure and Fundamental Properties
4,5-Dioxopentanoic acid is a dioxo monocarboxylic acid consisting of a valeric acid core with two oxo groups positioned at the 4- and 5-positions . The compound has a molecular formula of C5H6O4 and a molecular weight of 130.10 g/mol . Structurally, it contains a carboxylic acid group at one end, connected to a carbon chain that features both ketone and aldehyde functional groups.
The physical state of 4,5-dioxopentanoic acid is solid at standard conditions . Its chemical structure can be represented using various identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 4,5-Dioxopentanoic Acid
Nomenclature and Classification
4,5-Dioxopentanoic acid is known by several synonyms in scientific literature:
The compound belongs to the class of organic compounds known as gamma-keto acids and derivatives . These are characterized by the presence of an aldehyde substituted with a keto group on the C4 carbon atom . It is also classified as a primary metabolite, suggesting its involvement in an organism's growth, development, or reproduction .
Chemical Relationships and Structural Characteristics
4,5-Dioxopentanoic acid is functionally related to valeric acid, featuring the same carbon backbone but with additional oxo groups . It serves as a conjugate acid of 4,5-dioxopentanoate, which is the major species at pH 7.3 . The compound exhibits interesting chemical behavior due to its multiple functional groups, which include:
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A carboxylic acid group (-COOH) at position 1
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A ketone group (C=O) at position 4
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An aldehyde group (-CHO) at position 5
This combination of functional groups makes 4,5-dioxopentanoic acid a potentially versatile compound in organic synthesis and biochemical processes.
Synthesis and Production Methods
Potential synthetic approaches may include:
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Oxidation of appropriate precursors to introduce the carbonyl groups
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Modification of existing dicarbonyl compounds
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Transformation of glutaric acid derivatives
Analytical Methods and Detection
Standard analytical techniques applicable to organic acids and carbonyl compounds can be used to analyze 4,5-dioxopentanoic acid:
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High-performance liquid chromatography (HPLC)
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Gas chromatography-mass spectrometry (GC-MS)
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Fourier-transform mass spectrometry
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Nuclear magnetic resonance (NMR) spectroscopy
Comparative Analysis with Related Compounds
Table 2: Comparison of 4,5-Dioxopentanoic Acid with Related Compounds
Physical and Chemical Properties
Table 3: Physical and Chemical Properties of 4,5-Dioxopentanoic Acid
Research Limitations and Future Directions
Based on the available literature, 4,5-dioxopentanoic acid appears to be relatively understudied . This presents several opportunities for future research:
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Development of efficient and scalable synthesis methods
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Investigation of its potential role in metabolic pathways
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Exploration of its reactivity and potential applications in organic synthesis
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Assessment of potential biological activities and pharmacological properties
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Development of specific analytical methods for its detection in biological samples
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